PARP1 Cellular Inhibition Potency: 50 nM IC50 vs. Clinical PARP1 Inhibitor Baseline
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile inhibits PARP1 in human HeLa cells with an IC50 of 50 nM [1]. By comparison, the clinical PARP1 inhibitor olaparib (AZD2281) exhibits an IC50 of 5 nM in the same HeLa cellular PAR formation assay [2], while veliparib (ABT-888) shows an IC50 of 5.2 nM [3]. The compound is approximately 10-fold less potent than clinical PARP1 inhibitors but retains nanomolar cellular activity, positioning it as a useful tool compound or fragment for PARP1-related research.
| Evidence Dimension | PARP1 cellular inhibition (HeLa cells) |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Olaparib: IC50 = 5 nM; Veliparib: IC50 = 5.2 nM |
| Quantified Difference | 10-fold lower potency vs. clinical inhibitors |
| Conditions | Human HeLa cells; reduction in H2O2-induced PAR formation; 30 min pre-incubation + 15 min H2O2 stimulation |
Why This Matters
This compound provides a structurally distinct PARP1 chemotype with nanomolar cellular potency, suitable for SAR expansion or as a negative control lacking clinical-stage liabilities.
- [1] BindingDB BDBM124950. IC50 = 50 nM for PARP1 in HeLa cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=124950 View Source
- [2] Menear KA, et al. J Med Chem. 2008;51:6581-6591. Olaparib PARP1 cellular IC50 = 5 nM. View Source
- [3] Donawho CK, et al. Clin Cancer Res. 2007;13:2728-2737. Veliparib PARP1 cellular IC50 = 5.2 nM. View Source
